7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine
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Overview
Description
7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine is a heterocyclic compound characterized by its pyrido[2,3-b]pyrazine core, substituted with bromine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,6-trichloropyridine with bromine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3,6-Trichloropyridine: Shares the pyridine core but lacks the pyrazine ring.
7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine: Similar structure but with fewer chlorine atoms.
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Contains different halogen substitutions.
Uniqueness: 7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7HBrCl3N3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-bromo-2,3,6-trichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7HBrCl3N3/c8-2-1-3-7(13-4(2)9)14-6(11)5(10)12-3/h1H |
InChI Key |
BXLPYXWSWSPXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Br)Cl)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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